Peniciside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

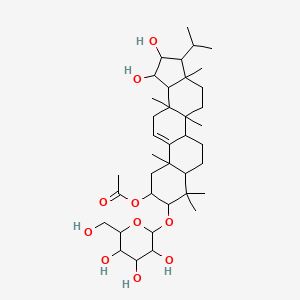

Peniciside is a newly discovered fernene triterpenoid glycoside isolated from the ethyl acetate extract of the solid-state fermented rice culture of the fungus Penicillium species 169 . It is the first example of a fernene triterpenoid glycoside with two hydroxyl groups at positions 19 and 20 . This compound has garnered interest due to its unique structure and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: Peniciside is primarily isolated from natural sources rather than synthesized chemically. The compound is extracted from the solid-state fermented rice culture of the fungus Penicillium species 169 using ethyl acetate . The structure of this compound is elucidated through spectroscopic analysis and X-ray crystallographic analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The extraction process from the fungus Penicillium species 169 remains the primary method of obtaining this compound .

化学反応の分析

Types of Reactions: Peniciside, like other triterpenoid glycosides, can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the functional groups involved.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Peniciside has shown potential in various scientific research applications:

Chemistry: Its unique structure makes it a subject of interest for structural and synthetic studies.

Biology: this compound has been studied for its potential antimicrobial properties.

作用機序

The exact mechanism of action of Peniciside is not fully understood. as a triterpenoid glycoside, it is likely to interact with cellular membranes and proteins, potentially disrupting microbial cell walls or inhibiting specific enzymes . Further research is needed to elucidate the molecular targets and pathways involved.

類似化合物との比較

Enfumafungin: Another triterpenoid glycoside with antifungal properties.

Kolokosides: Triterpenoid glycosides isolated from Xylaria species.

Lobarialides: Antifungal triterpenoids from the lichen Lobaria kurokawae.

Uniqueness of Peniciside: this compound is unique due to its specific structural features, including the two hydroxyl groups at positions 19 and 20

生物活性

Peniciside is a triterpenoid glycoside derived from the fungus Penicillium sp. 169. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound's chemical structure is characterized by its triterpenoid backbone, which is common among many bioactive compounds derived from fungi. The specific structural features of this compound contribute to its biological efficacy, particularly against various microbial strains.

Antibacterial Activity

This compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. In a study by Yuan et al. (2007), this compound was shown to inhibit the growth of several bacterial strains, demonstrating potential as a therapeutic agent in treating bacterial infections. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could effectively combat pathogens resistant to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 25 |

| Listeria monocytogenes | 10 |

Antifungal Activity

This compound also displays significant antifungal activity. It has been tested against various fungal strains, including Candida albicans, with promising results. The compound's mechanism of action involves the inhibition of glucan synthesis, a critical component of fungal cell walls.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 5 |

| Aspergillus niger | 20 |

| Cryptococcus neoformans | 15 |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. For instance, its antifungal properties are primarily due to the inhibition of glucan synthase, which is essential for maintaining the integrity of fungal cell walls. This mode of action is similar to that of other triterpenoids, which have been documented to possess antifungal characteristics.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant Staphylococcus aureus revealed that the compound significantly reduced bacterial viability in vitro. The study highlighted the potential for developing this compound into a novel antibiotic treatment option.

- Case Study on Antifungal Properties : Research investigating the effects of this compound on Candida albicans showed a dose-dependent inhibition of fungal growth. The study concluded that this compound could serve as an effective agent in combating candidiasis, particularly in patients with compromised immune systems.

特性

IUPAC Name |

[1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O10/c1-18(2)25-27(42)29(44)31-35(25,6)14-15-37(8)21-10-11-24-34(4,5)32(48-33-30(45)28(43)26(41)23(17-39)47-33)22(46-19(3)40)16-36(24,7)20(21)12-13-38(31,37)9/h12,18,21-33,39,41-45H,10-11,13-17H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFDZLRWLNUFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(C(C2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)C)C)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。